N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-29-20-10-6-5-7-17(20)15-24-21(26)22(27)25-16-23(28,18-8-3-2-4-9-18)19-11-13-30-14-12-19/h2-10,19,28H,11-16H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIARAJGQINVUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxan ring: This can be achieved through the cyclization of appropriate diols under acidic or basic conditions.
Introduction of the hydroxy and phenyl groups: This step often involves the use of Grignard reagents or organolithium compounds to introduce the hydroxy and phenyl groups onto the oxan ring.
Coupling with ethanediamide: The final step involves coupling the intermediate with ethanediamide using coupling agents like carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification processes: Including crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves:
Molecular targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its hydroxy and phenyl groups.
Comparison with Similar Compounds
Structural Analogues in the Ethanediamide Class
(a) N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide
- Substituents : Pyridinyl group instead of phenyl; additional methyl group on the methoxyphenyl ring.
- The methyl group may increase steric hindrance .
(b) N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (Tinuvin 312)
- Substituents : Ethoxy and ethyl groups replace hydroxy and oxan-4-yl.
- Implications : Ethyl/ethoxy groups increase lipophilicity (logP), making this compound more suitable for industrial applications (e.g., UV stabilizers) than pharmaceutical use. The absence of a hydroxy group reduces hydrogen-bonding capacity .
(c) N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- Substituents : Combines pyridinyl and methoxybenzyl groups.
- Implications : Hybrid structure balances polarity and lipophilicity, suggesting versatility in drug design .
Functional Group Analysis
Notes:
- Hydroxy group: The target compound’s hydroxy moiety distinguishes it from non-hydroxylated analogs, improving solubility but possibly reducing membrane permeability.
- Oxan-4-yl vs. Pyridinyl : The oxan-4-yl ring provides conformational rigidity, whereas pyridinyl groups enable π-π stacking in receptor binding .
Pharmacological Context: Comparison with Fentanyl Analogs
Key differences include:
- Backbone : Fentanyl analogs use piperidine cores, whereas the target compound employs an ethanediamide scaffold.
- Bioactivity : Fentanyl derivatives target opioid receptors, while ethanediamides are unexplored in this context but may interact with enzymes or transporters .
Biological Activity
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C23H28N2O4
- IUPAC Name: this compound
The structure features a hydroxyl group, an oxan ring, and phenyl groups, which contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Interaction with Receptors: Its structural components may allow it to bind to various receptors, modulating their activity and influencing physiological responses.
- Antioxidant Properties: The presence of hydroxyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Research Findings
Recent studies have demonstrated the following biological activities:
- Anticancer Activity: Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 10 | Cell Cycle Arrest |
These findings suggest that further exploration into its anticancer properties is warranted.
Case Studies
-
Study on Antitumor Effects:
A study conducted on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression. -
Neuroprotective Effects:
Preliminary research has suggested that the compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. In vitro studies showed that it could reduce neuroinflammation and promote neuronal survival under stress conditions.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]amine | Moderate Anticancer | 20 |
| N-(4-methoxyphenyl)-N'-[2-hydroxy... | Antioxidant | 25 |
This comparison indicates that while structurally similar compounds exhibit some biological activity, this compound shows enhanced potency in specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
